molecular formula C11H15NOS B2929924 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1706246-52-7

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2929924
CAS No.: 1706246-52-7
M. Wt: 209.31
InChI Key: MQNSEYJWMUGSSS-UHFFFAOYSA-N
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Description

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a thiophen-3-yl group and acetylated at the 1-position. This scaffold combines electron-rich thiophene with the conformational flexibility of piperidine, making it a candidate for diverse applications, including medicinal chemistry and materials science. The thiophene moiety contributes to π-electron delocalization, while the acetyl group enhances reactivity for further derivatization. Structural studies of related compounds (e.g., 1-(Thiophen-3-yl)ethanone) reveal coplanarity between the thiophene ring and acetyl group, along with flip-type disorder in the solid state . These features influence intermolecular interactions, such as C–H···π bonds and S···O contacts, which are critical for crystal packing .

Properties

IUPAC Name

1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-9(13)12-5-2-10(3-6-12)11-4-7-14-8-11/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNSEYJWMUGSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone typically involves the reaction of thiophene derivatives with piperidine derivatives under specific conditions. One common method involves the use of thiophene-3-ethanol as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as the molar ratios of reactants, temperature, and reaction time, is crucial to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides or sulfones, while reduction can produce the corresponding alcohol.

Scientific Research Applications

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially inhibiting or modulating their activity. The thiophene group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 in ): Key Difference: Replacement of thiophen-3-yl with a tetrazole ring. However, reduced aromaticity compared to thiophene may decrease π-π stacking interactions. Synthesis: Prepared via sequential reactions involving aryl anilines, sodium azide, and chloroacetyl chloride, followed by piperidine substitution (yields: 70–90%) .
  • 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (): Key Difference: Substitution with a nitroaryl group instead of thiophene. Impact: The electron-withdrawing nitro group stabilizes the amide bond but reduces nucleophilicity. Dynamic stereochemistry observed via variable-temperature NMR shows isomerization with an energy barrier of ~67 kJ·mol⁻¹, a property absent in the thiophene analogue .

Thiophene Positional Isomers

  • 1-(4-(Thiophen-2-yl)piperidin-1-yl)ethanone (): Key Difference: Thiophene substitution at the 2-position instead of 3-position. Impact: Altered electronic distribution; 2-thiophene derivatives exhibit distinct dipole moments and steric profiles, affecting binding to biological targets (e.g., serotonin receptors) .
  • 1-(Thiophen-3-yl)ethanone (): Key Difference: Lack of piperidine ring. Impact: Simpler structure with reduced conformational flexibility. Crystallographic studies show flip-type disorder and C–H···π interactions, features likely conserved in the piperidine-containing analogue .

Pharmacologically Active Analogues

  • 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (): Key Difference: Difluorobenzoyl substitution. Impact: Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a potent antiproliferative agent and 5-HT2 antagonist .
  • Benzo[b]thiophen-3-yl piperazine derivatives ():

    • Key Difference : Fusion of benzene with thiophene (benzo[b]thiophene) and piperazine instead of piperidine.
    • Impact : Enhanced planarity and rigidity improve affinity for CNS targets (e.g., antipsychotic activity via dopamine D2 receptors) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone C₁₁H₁₅NOS 209.31 g/mol Thiophen-3-yl, piperidine Coplanar acetyl-thiophene
1-(1-Phenyltetrazol-5-yl)-2-piperidinylethanone C₁₄H₁₆N₄O 272.31 g/mol Tetrazole, piperidine High polarity, moderate solubility
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone C₁₄H₁₅F₂NO₂ 283.28 g/mol Difluorobenzoyl, piperidine Antiproliferative activity

Biological Activity

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound comprises a thiophene ring and a piperidine moiety linked through an ethanone group, which enhances its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring facilitates binding through hydrogen bonds and hydrophobic interactions, essential for modulating the activity of these targets.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies have shown that derivatives of piperidine can act as inhibitors for specific enzymes, potentially affecting metabolic pathways . The exact enzymes targeted by 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone remain to be fully elucidated but are crucial for understanding its pharmacological effects.

Receptor Binding

The compound may also bind to neurotransmitter receptors, influencing neurotransmission and signaling pathways. This interaction could lead to therapeutic effects in conditions such as anxiety or depression, where modulation of neurotransmitter systems is beneficial.

Antimicrobial Activity

A study evaluating similar piperidine derivatives demonstrated promising antimicrobial properties. The tested compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting that 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone may possess similar effects .

CompoundBacterial Strains TestedAntimicrobial Activity
L1E. coli, S. aureusSignificant
L2P. aeruginosaModerate
L3C. albicansHigh

Case Studies

Case Study 1: Antioxidant Properties
In vitro studies have indicated that derivatives similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone exhibit antioxidant activity through DPPH radical scavenging assays. This suggests potential applications in oxidative stress-related conditions .

Case Study 2: Antiobesity Activity
Another study highlighted the antiobesity potential of piperidine derivatives by demonstrating their ability to inhibit pancreatic lipase in vitro. This action could lead to weight management therapies, positioning 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone as a candidate for further development in obesity treatment .

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